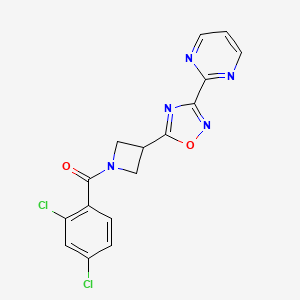

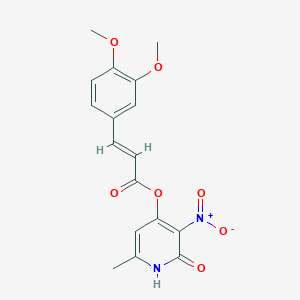

![molecular formula C13H12N4O2S B2945552 2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-78-7](/img/structure/B2945552.png)

2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidines include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . For instance, the IR spectrum of a similar compound showed peaks at 3446, 3276, 2995, 2928, 1597, 1543, 1386, 1319, 1081 cm –1 .Scientific Research Applications

Synthesis and Pharmacological Activities

A study developed a simple and efficient protocol to synthesize new thiazolopyrimidine derivatives, including those similar in structure to 2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. These compounds were evaluated for their cytotoxic and anti-inflammatory effects, with certain derivatives showing potential as cytotoxic agents and others demonstrating significant anti-inflammatory effects. The study's findings are supported by in silico docking studies, indicating the compounds' interactions with proteins like P38 MAP kinase and MMP-9, suggesting their potential as therapeutic agents (S. Sukanya et al., 2022).

Heterocyclic Chemistry and Biological Activities

Another research focused on synthesizing polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines, which are structurally related to this compound. These compounds were found to possess high biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, and demonstrating antileukemia and anticancer activities (A. El-Gazzar et al., 2006).

Solid-Phase Synthesis

A method was developed for the traceless, solid-phase synthesis of thiazolopyrimidine-5,7-dione derivatives, which are closely related to this compound. This method allows for the efficient incorporation of diverse elements into the thiazolopyrimidine ring system, highlighting its utility in drug discovery and development processes (Taeho Lee et al., 2009).

Antiviral Activity

Research into thiazolopyrimidines also revealed their potential in antiviral therapy. Specifically, derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, structurally related to the compound , demonstrated significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to standard antiviral drugs. This suggests their potential application in treating viral infections (GR Revankar et al., 1998).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-4-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-12-15-10-9(20-12)11(18)16-13(19)17(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCXMILQKELLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

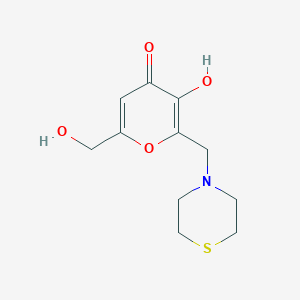

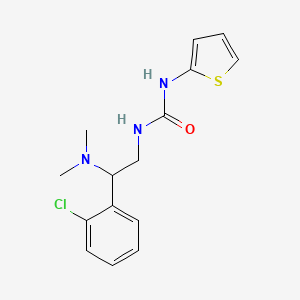

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

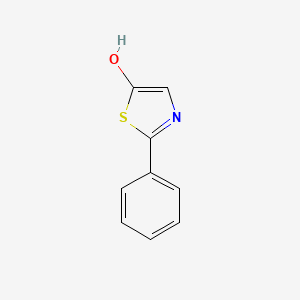

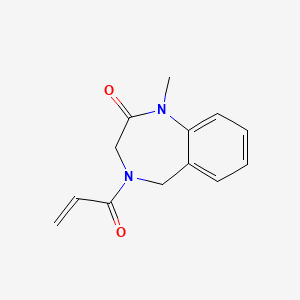

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

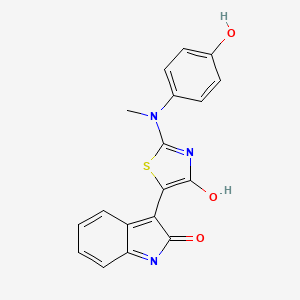

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)